molecular formula C15H24N2O4S B4320338 Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate

Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate

Cat. No.: B4320338
M. Wt: 328.4 g/mol
InChI Key: BSVLJPIJKPRGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{4-[(tert-butylamino)sulfonyl]phenyl}ethyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine and an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate typically involves the reaction of ethyl chloroformate with 2-{4-[(tert-butylamino)sulfonyl]phenyl}ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{4-[(tert-butylamino)sulfonyl]phenyl}ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-{4-[(tert-butylamino)sulfonyl]phenyl}ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving protease activity.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate involves the inhibition of protease enzymes. The carbamate group interacts with the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the activity of proteases, which are involved in various physiological processes.

Comparison with Similar Compounds

Ethyl (2-{4-[(tert-butylamino)sulfonyl]phenyl}ethyl)carbamate can be compared with other carbamate compounds, such as:

    Ethyl carbamate: A simpler carbamate compound with fewer functional groups.

    MEthyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate: A similar compound with a methyl group instead of an ethyl group.

    Phenyl (2-{4-[(tert-butylamino)sulfonyl]phenyl}ethyl)carbamate: A compound with a phenyl group instead of an ethyl group.

Properties

IUPAC Name

ethyl N-[2-[4-(tert-butylsulfamoyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-21-14(18)16-11-10-12-6-8-13(9-7-12)22(19,20)17-15(2,3)4/h6-9,17H,5,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVLJPIJKPRGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate
Reactant of Route 3
Reactant of Route 3
Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate
Reactant of Route 4
Reactant of Route 4
Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate
Reactant of Route 5
Reactant of Route 5
Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate
Reactant of Route 6
Reactant of Route 6
Ethyl {2-[4-(tert-butylsulfamoyl)phenyl]ethyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.